molecular formula C15H15BrN4O4 B3198191 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 101072-21-3

8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B3198191
CAS No.: 101072-21-3
M. Wt: 395.21 g/mol
InChI Key: SRABDIMTIAXGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative supplied for research and development purposes. The compound is identified by CAS Number 101072-21-3 and has a molecular formula of C15H15BrN4O4 and a molecular weight of 395.21 g/mol . This brominated purine-dione scaffold is of significant interest in medicinal chemistry, particularly in the design and synthesis of multitarget ligands for neurodegenerative diseases . Xanthine-based compounds are frequently investigated as potent scaffolds for developing inhibitors of enzymes like monoamine oxidase B (MAO-B) and antagonists for receptors such as the A2A adenosine receptor (A2AAR) . Research into such hybrid molecules aims to create potential drug candidates that address multiple targets simultaneously, a strategy explored for conditions like Parkinson's and Alzheimer's disease . This product is intended for research applications only and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the product's identity and purity for their specific applications.

Properties

IUPAC Name

8-bromo-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-9(21)8-24-10-5-3-2-4-6-10/h2-6,9,21H,7-8H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRABDIMTIAXGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves the reaction of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in the presence of triethylamine (Et3N) in propanol-1 . This reaction introduces the 2-hydroxy-3-phenoxy-propyl group at the 7-position of the xanthine ring. The presence of the bromine atom at the 8-position allows for further modifications and derivatizations.

Chemical Reactions Analysis

8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxy and phenoxy groups.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrazine, methylamine, and secondary heterocyclic amines .

Scientific Research Applications

8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various biologically active xanthine derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring xanthines.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The molecular pathways involved include the cyclic AMP (cAMP) signaling pathway and the adenosine receptor-mediated signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione with structurally and functionally related xanthine derivatives. Key differences in substituents, synthesis, and applications are highlighted:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound
This compound
N3: Methyl
N7: 2-hydroxy-3-phenoxy-propyl
C8: Bromine
~450–470 (estimated) Hypothesized dual hydrophilic-lipophilic properties; potential adenosine receptor or DPP-4 modulation (inferred from analogs). N/A (no direct data)
8-Bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione N1/N3: Methyl
N7: 3-chloro-2-hydroxypropyl
C8: Bromine
353.62 (exact) Chlorinated side chain enhances electrophilicity; studied as a synthetic intermediate for kinase inhibitors.
8-Bromo-7-(but-2-ynyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
(Linagliptin intermediate)
N7: Butynyl
C8: Bromine
N3: Methyl
295.99 (exact) Key intermediate in Linagliptin synthesis (DPP-4 inhibitor for diabetes); high purity (>97%) and stability.
8-Bromo-7-(4-chlorobenzyl)-3-((2-trimethylsilyl)ethoxy-methyl)-3,7-dihydro-1H-purine-2,6-dione N7: 4-Chlorobenzyl
C8: Bromine
N3: Trimethylsilyl-ethoxy-methyl
485.04 (exact) Radiolabeling candidate (PET tracer); bulky substituents improve blood-brain barrier penetration.
8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione N1/N3/N7: Methyl
C8: Bromine
287.11 (exact) Simplified structure with high yield (96%); used in adenosine receptor studies.
8-Bromo-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione N7: Isopropyl
C8: Bromine
N3: Methyl
301.15 (exact) Lipophilic side chain; explored in kinase inhibitor design.

Key Structural and Functional Differences

Substituent Effects on Pharmacokinetics The target compound’s phenoxy-propyl group contrasts with chlorinated (e.g., ) or aliphatic (e.g., butynyl in ) side chains in analogs. Phenoxy groups may enhance π-π stacking with aromatic residues in target proteins, while hydroxypropyl groups improve aqueous solubility. Bulky substituents (e.g., trimethylsilyl-ethoxy-methyl in ) reduce metabolic degradation but may limit oral bioavailability.

Biological Activity Bromine at C8 is conserved across analogs and is critical for electronic effects and binding to purine receptors or enzymes . The Linagliptin intermediate () demonstrates the importance of the butynyl group in DPP-4 inhibition, whereas the target compound’s phenoxy group may redirect selectivity toward other targets (e.g., adenosine A2A receptors).

Research Findings and Implications

  • Adenosine Receptor Modulation: Compounds with N7 alkyl/aryl groups and C8 halogens (e.g., ) show affinity for adenosine A1/A2A receptors.
  • DPP-4 Inhibition: Linagliptin analogs () highlight the role of N7 propargyl/butynyl groups in DPP-4 binding. The target compound’s hydroxy-phenoxy chain is structurally distinct but could be optimized for similar enzyme inhibition.
  • Kinase Inhibition: Chlorinated and isopropyl-substituted analogs () demonstrate utility in kinase inhibitor design, implying that the target compound’s phenoxy group may offer novel interactions in this context.

Biological Activity

8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the xanthine class, characterized by its molecular formula C15H15BrN4O4C_{15}H_{15}BrN_{4}O_{4} and a molecular weight of approximately 395.208 Da. This compound exhibits significant biological activity, particularly in the context of neurological and cardiovascular applications.

The biological activity of this compound primarily revolves around its interactions with adenosine receptors and phosphodiesterase enzymes. It modulates various physiological processes through the following mechanisms:

  • Adenosine Receptor Interaction : The compound acts as an antagonist or modulator at adenosine receptors, influencing neurotransmission and vasodilation.
  • Phosphodiesterase Inhibition : It inhibits phosphodiesterase (PDE) enzymes, which play a crucial role in the degradation of cyclic nucleotides like cAMP and cGMP, thereby enhancing their signaling pathways.

Research Findings

  • Neuroprotective Effects : Studies suggest that xanthine derivatives can provide neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of dopamine and serotonin in the brain, potentially benefiting conditions such as Parkinson's disease .
  • Antioxidant Activity : The compound has shown varying levels of antioxidant activity compared to established antioxidants like quercetin. While some derivatives exhibit significant antioxidant properties, others may lack such activity .
  • Cardiovascular Applications : Due to its vasodilatory effects mediated through adenosine receptor antagonism, this compound may have potential therapeutic applications in treating cardiovascular diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
CaffeineXanthineStimulant effects on CNS
TheophyllineXanthineTreatment for respiratory diseases
PentoxifyllineXanthineImproves blood flow in circulation issues
8-Bromo...XanthineNeuroprotective and cardiovascular effects

This table highlights how this compound differentiates itself through its unique substitution pattern, which may lead to distinct biological activities.

Case Studies

  • Inhibition of MAO-B : A study demonstrated that compounds with a similar structure exhibited high inhibitory potency against MAO-B (IC50 = 50.7 nM), suggesting that 8-Bromo... could also have similar effects due to its structural analogies .
  • Phosphodiesterase Inhibition : Research indicated that certain derivatives showed IC50 values in the low micromolar range for PDE4B1 inhibition, supporting the potential of this compound in modulating cyclic nucleotide levels .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 8-bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methylpurine derivatives?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain 50–70°C to balance reaction rate and byproduct formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency at the 8-position of the purine core .
  • Catalysts : Use mild bases (e.g., K₂CO₃) to avoid hydrolysis of the bromo substituent.
  • Yield Monitoring : Employ HPLC or LC-MS to track intermediate purity (>95% recommended) .

Q. How can researchers characterize the crystal structure and hydrogen bonding patterns of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., between the hydroxypropyl side chain and purine carbonyl groups) to confirm conformational stability .
  • DFT Calculations : Complement experimental data to predict bond angles and torsional strain in the phenoxy-propyl substituent .
  • Key Parameters : Report dihedral angles (e.g., 64.73° between purine and phenoxy groups) and RMS deviations (e.g., <0.03 Å for planar regions) .

Q. What analytical methods are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via UPLC-MS.
  • pH-Dependent Studies : Use buffered solutions (pH 2–9) to identify hydrolysis-prone regions (e.g., bromo substituent at C8) .
  • Degradation Pathways : Identify major degradation products (e.g., de-brominated analogs) using high-resolution mass spectrometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents at the 8-position on biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the bromo group with alkylamino (e.g., cyclohexylamino) or benzylamino groups to probe steric/electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., phosphodiesterases) using fluorescence polarization or SPR to quantify binding affinity (Kd values).
  • Data Correlation : Use multivariate analysis to link substituent logP values with activity trends (e.g., hydrophobic groups enhance membrane permeability) .

Q. What statistical approaches are effective for resolving contradictions in biological activity data across experimental models?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from cell-based vs. in vivo assays, applying Cohen’s d to quantify effect size disparities.
  • Confounding Factors : Control for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or solvent artifacts (e.g., DMSO toxicity >0.1%) .
  • Bayesian Modeling : Assign probabilities to conflicting results (e.g., EC50 variations) to prioritize follow-up experiments .

Q. How can computational methods enhance reaction design for novel derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states for substituent additions .
  • Informer Libraries : Screen against aryl halide-focused libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to benchmark synthetic efficiency .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent choices) to predict optimal conditions for new analogs .

Q. What experimental strategies are recommended for elucidating degradation pathways in aqueous environments?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ²H or ¹³C at the hydroxypropyl chain to track cleavage sites via NMR .
  • Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV-A) stress, followed by LC-HRMS/MS for product identification .
  • Kinetic Modeling : Use pseudo-first-order rate constants to compare degradation rates across conditions (e.g., t1/2 at pH 7 vs. pH 9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.